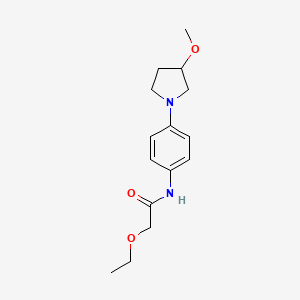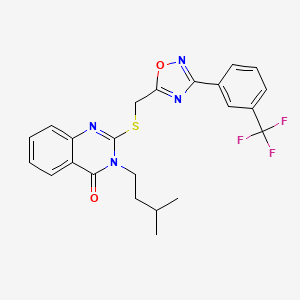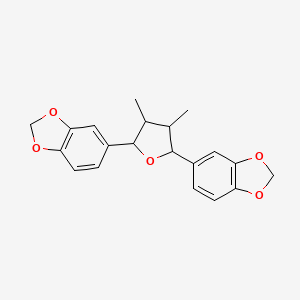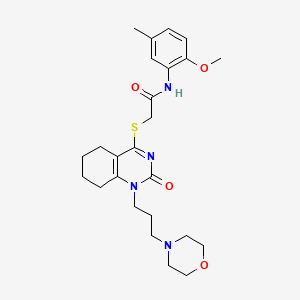
N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insecticidal Activity
Pyridine derivatives, such as N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, have demonstrated significant insecticidal activity against cowpea aphids. This suggests a potential application of N-(2-methoxy-5-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anti-Tuberculosis Properties
Derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide have shown promising results in vitro against tuberculosis. This indicates the potential of this compound in the treatment or management of tuberculosis (Bai et al., 2011).
Anticancer Potential
Studies on methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally related to the compound , have suggested a potential anti-cancer activity. They act as inhibitors for methionine synthase, which is over-expressed in certain tumor cells (Elfekki et al., 2014).
Metabolic Study Insights
The metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a related compound, has been studied using chromatography and mass spectrometry. Insights from this study could be relevant to understanding the metabolic pathways of this compound (Varynskyi & Kaplaushenko, 2020).
Antimicrobial Effects
Some 1,3,4-oxadiazole compounds, structurally similar to the target compound, have demonstrated antimicrobial effects. This suggests the potential of this compound in antimicrobial applications (Gul et al., 2017).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-18-8-9-22(32-2)20(16-18)26-23(30)17-34-24-19-6-3-4-7-21(19)29(25(31)27-24)11-5-10-28-12-14-33-15-13-28/h8-9,16H,3-7,10-15,17H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRTCRMMUOGTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)

![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)
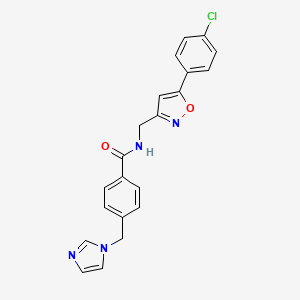

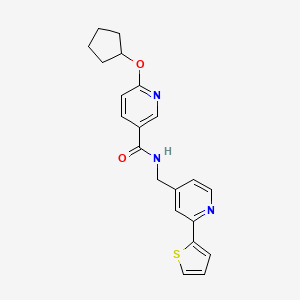
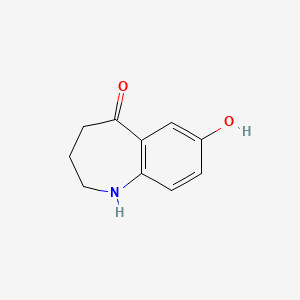
![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)
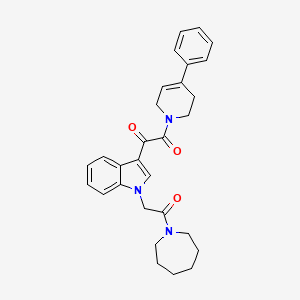
![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)
